molecular formula C12H14O2 B3105135 5-Ethoxy-1-tetralone CAS No. 152148-53-3

5-Ethoxy-1-tetralone

Cat. No.: B3105135
CAS No.: 152148-53-3
M. Wt: 190.24 g/mol
InChI Key: KKCBQQIIVTVJIL-UHFFFAOYSA-N
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Description

5-Ethoxy-1-tetralone is an organic compound belonging to the tetralone family, characterized by a tetralin ring system with an ethoxy group at the fifth position

Scientific Research Applications

5-Ethoxy-1-tetralone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the mechanism of action for 5-Methoxy-1-tetralone is not explicitly mentioned, it is used in the preparation of hydroxy ketone .

Safety and Hazards

5-Methoxy-1-tetralone is classified as a combustible solid. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Tetralone derivatives, including 5-Methoxy-1-tetralone, have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethoxy-1-tetralone can be synthesized from 5-methoxy-1-tetralone through a series of chemical reactions. The process involves the treatment of 5-methoxy-1-tetralone with aluminum chloride in benzene, followed by alkylation of the resulting phenol with ethyl iodide in acetone in the presence of potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-tetralone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions on the tetralin ring.

Common Reagents and Conditions:

    Oxidation: Jones reagent or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 5-ethoxy-1-tetralol.

    Substitution: Formation of 5-ethoxy-1-bromo-tetralone.

Comparison with Similar Compounds

    5-Methoxy-1-tetralone: Similar structure with a methoxy group instead of an ethoxy group.

    6-Methoxy-1-tetralone: Similar structure with a methoxy group at the sixth position.

Uniqueness: 5-Ethoxy-1-tetralone is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its methoxy counterparts. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s reactivity or biological activity.

Properties

IUPAC Name

5-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCBQQIIVTVJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-hydroxy-1-tetralone (2.00 g) and sodium hydroxide (493 mg) was warmed in ethanol (40 mL) to 50° C. Ethyl iodide (3.94 mL) was then added and the reaction mixture was heated at reflux for 16 hours. The reaction mixture was diluted with 2N hydrochloric acid, extracted into ethyl acetate, dried and the solvent removed in vacuo to yield 5-ethoxy-1-tetralone as a white solid (2.06 g)
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Synthesis routes and methods II

Procedure details

5-Ethoxy-1-tetralone was prepared from the commercially available 5-methoxy-1-tetralone by treatment with AlCl3 in benzene followed by alkylation of the resulting phenol with ethyl iodide in acetone in the presence of potassium carbonate. The resulting tetralone was then treated by the procedures described in International Patent Application Number WO 89/06645 for the preparation of 5-methoxy 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to yield 5-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The title compound was prepared from 5-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid by the procedures described in Example 10 through 15 to yield the product as a white solid. m.p. 219°-221° C. 1H NMR (DMSO-b6, 300 MHz) δ1.32 (t, 3H), 1.65-1.9 (m, 4H), 2.4-2.7 (m, 2H), 2.59 (s, 3H), 3.0-3.3 (m, 3H), 4.0 (m, 2H), 6.78 (d, 1H), 6.84 (d, 1H), 7.12 (t, 1H), 8.6 (bs, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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